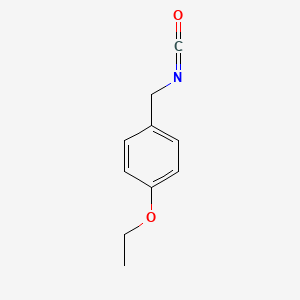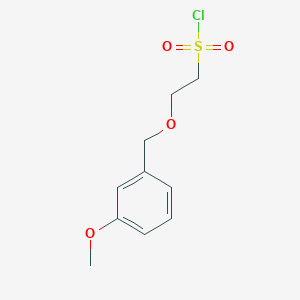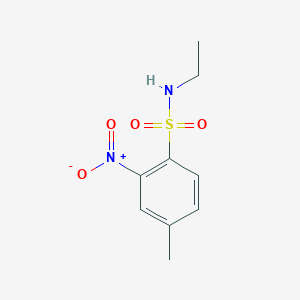
N-Ethyl-4-methyl-2-nitrobenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-4-methyl-2-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C9H12N2O4S It is a derivative of benzenesulfonamide, characterized by the presence of an ethyl group, a methyl group, a nitro group, and a sulfonamide group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-methyl-2-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method includes the nitration of 4-methylbenzenesulfonamide to introduce the nitro group, followed by N-ethylation to attach the ethyl group. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and alkylating agents such as ethyl iodide for N-ethylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to enhance efficiency and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-4-methyl-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: N-Ethyl-4-methyl-2-aminobenzene-1-sulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: N-Ethyl-4-carboxy-2-nitrobenzene-1-sulfonamide.
Applications De Recherche Scientifique
N-Ethyl-4-methyl-2-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-Ethyl-4-methyl-2-nitrobenzene-1-sulfonamide depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with cellular components. For example, sulfonamide derivatives are known to inhibit dihydropteroate synthetase, an enzyme involved in folate synthesis in bacteria, leading to antibacterial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Ethyl-4-methylbenzenesulfonamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
N-Methyl-4-methyl-2-nitrobenzenesulfonamide: Contains a methyl group instead of an ethyl group, which may affect its solubility and reactivity.
4-Methyl-2-nitrobenzenesulfonamide: Lacks the ethyl group, which can influence its biological activity and chemical properties.
Uniqueness
N-Ethyl-4-methyl-2-nitrobenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both nitro and sulfonamide groups makes it a versatile intermediate for further chemical modifications and applications in various fields.
Propriétés
Numéro CAS |
89840-91-5 |
|---|---|
Formule moléculaire |
C9H12N2O4S |
Poids moléculaire |
244.27 g/mol |
Nom IUPAC |
N-ethyl-4-methyl-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C9H12N2O4S/c1-3-10-16(14,15)9-5-4-7(2)6-8(9)11(12)13/h4-6,10H,3H2,1-2H3 |
Clé InChI |
SPWQUIGXXICJDA-UHFFFAOYSA-N |
SMILES canonique |
CCNS(=O)(=O)C1=C(C=C(C=C1)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


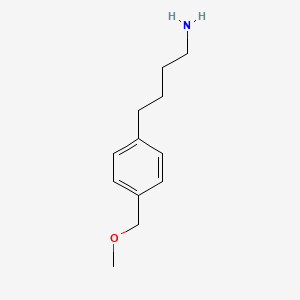
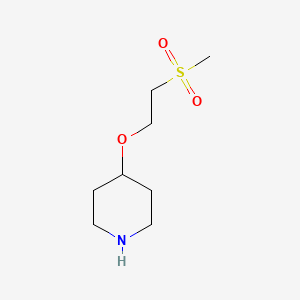

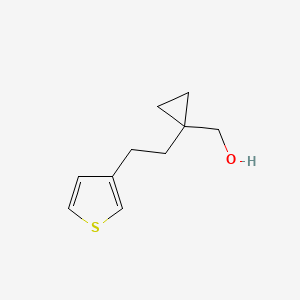
![tert-butylN-[1-(oxiran-2-yl)propan-2-yl]carbamate](/img/structure/B13618485.png)

![6-((Benzyloxy)carbonyl)-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13618498.png)

![Methyl[2-(quinolin-6-yl)ethyl]amine](/img/structure/B13618503.png)
